molecular formula C12H17ClF3N B565124 rac Fenfluramine-d5 Hydrochloride CAS No. 1216927-29-5

rac Fenfluramine-d5 Hydrochloride

Número de catálogo B565124
Número CAS: 1216927-29-5
Peso molecular: 272.751
Clave InChI: ZXKXJHAOUFHNAS-IYSLTCQOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Rac Fenfluramine-d5 Hydrochloride is a stable isotope-labelled compound . It is not classified as a hazardous compound . The parent API of this compound is Fenfluramine .


Molecular Structure Analysis

The molecular formula of rac Fenfluramine-d5 Hydrochloride is C12H12D5ClF3N . The molecular weight is 272.75 g/mol . The IUPAC name is 2,3-dihydro-1H-inden-2-amine .

Aplicaciones Científicas De Investigación

Pharmaceutical Toxicology Research

rac Fenfluramine-d5 Hydrochloride is used in pharmaceutical toxicology research . It’s a certified reference material for highly accurate and reliable data analysis . This compound is used to study the toxic effects and mechanisms of pharmaceutical drugs .

Treatment of Dravet Syndrome

One of the significant applications of rac Fenfluramine-d5 Hydrochloride is in the treatment of Dravet Syndrome . Dravet Syndrome is a rare and severe form of epilepsy that begins in infancy . Fenfluramine has been appraised within the National Institute for Health and Care Excellence (NICE) single technology appraisal (STA) process as Technology Appraisal 808 . The company (Zogenix International) provided NICE with a written submission and a mathematical health economic model, summarising the company’s estimates of the clinical effectiveness and cost-effectiveness of fenfluramine for patients with Dravet syndrome (DS) .

Clinical Trials

rac Fenfluramine-d5 Hydrochloride has been used in various clinical trials . The company identified and presented evidence from two randomised trials (Study 1 and Study 1504), an open-label extension study (Study 1503) and ‘real world evidence’ from a prospective and retrospective study .

Network Meta-Analysis

A Bayesian network meta-analysis was performed to compare fenfluramine with cannabidiol plus clobazam . There was no evidence of a difference between any doses of fenfluramine and cannabidiol in the mean convulsive seizure frequency (CSF) rate during treatment . However, fenfluramine increased the number of patients achieving ≥ 50% reduction in CSF frequency from baseline compared to cannabidiol .

Health Economic Modelling

The company used an individual-patient state-transition model (R version 3.5.2) to model cost-effectiveness of fenfluramine . The CSF and convulsive seizure-free days were estimated using patient-level data from the placebo arm of the fenfluramine registration studies .

Quality of Life Assessment

Utility values for the economic model were obtained by mapping Pediatric Quality of Life Inventory data from the registration studies to EuroQol-5D-3L Youth (EQ-5D-Y-3L) . The company included caregiver utilities in their base-case, as the severe needs of patients with DS have a major impact on parents and caregivers .

Safety and Hazards

Rac Fenfluramine-d5 Hydrochloride is not classified as a hazardous compound . For more detailed safety and hazard information, it’s recommended to refer to the Safety Data Sheet (SDS) provided by the manufacturer.

Mecanismo De Acción

Target of Action

The primary targets of rac Fenfluramine-d5 Hydrochloride, a phenethylamine structurally similar to serotonin, are multiple serotonin receptors including 5-HT 1A, 5-HT 1D, 5-HT 2A, 5-HT 2B, and 5-HT 2C , as well as the σ1 receptor . These receptors play a crucial role in maintaining a balance between excitatory (glutamatergic) and inhibitory (γ-aminobutyric acid [GABA]-ergic) neural networks .

Mode of Action

rac Fenfluramine-d5 Hydrochloride acts as an agonist of the aforementioned serotonin receptors and as a σ1 receptor antagonist . It increases extracellular serotonin levels, modulates serotonergic and other neurologic receptors, and controls neurotransmission . This dual-action sigma-1 receptor and serotonergic activity is unique among antiseizure medications .

Biochemical Pathways

The compound’s interaction with its targets affects the balance between excitatory and inhibitory neural networks. This balance is maintained by the serotonin and sigma-1 receptor mechanisms . The compound also has ancillary roles in GABA neurotransmission , noradrenergic neurotransmission , and the endocrine system , particularly with progesterone derivatives such as neuroactive steroids .

Pharmacokinetics

Fenfluramine has a steady-state T max of between four and five hours and an absolute bioavailability of approximately 68-74% . These ADME properties impact the bioavailability of the compound, influencing its effectiveness in treating conditions like pharmacoresistant seizures .

Result of Action

The molecular and cellular effects of rac Fenfluramine-d5 Hydrochloride’s action include the reduction of seizure frequency and the amelioration of comorbidities . It is effective in treating pharmacoresistant seizures, such as those involved in Dravet syndrome and Lennox-Gastaut syndrome .

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis of rac Fenfluramine-d5 Hydrochloride can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "p-Chlorobenzotrifluoride-d5", "Ethylamine-d5", "2,3-Dichlorophenylacetonitrile", "Hydrogen gas", "Palladium on carbon", "Hydrochloric acid", "Sodium hydroxide", "Diethyl ether", "Water" ], "Reaction": [ { "Step 1": "The starting material p-Chlorobenzotrifluoride-d5 is reacted with ethylamine-d5 in the presence of sodium hydroxide and diethyl ether to form the intermediate N-ethyl-p-chlorobenzotrifluoroacetamide-d5." }, { "Step 2": "The intermediate N-ethyl-p-chlorobenzotrifluoroacetamide-d5 is then reacted with 2,3-dichlorophenylacetonitrile in the presence of hydrogen gas and palladium on carbon catalyst to form the intermediate racemic Fenfluramine-d5." }, { "Step 3": "The intermediate racemic Fenfluramine-d5 is then treated with hydrochloric acid to form the final product rac Fenfluramine-d5 Hydrochloride." } ] }

Número CAS

1216927-29-5

Nombre del producto

rac Fenfluramine-d5 Hydrochloride

Fórmula molecular

C12H17ClF3N

Peso molecular

272.751

Nombre IUPAC

N-(1,1,2,2,2-pentadeuterioethyl)-1-[3-(trifluoromethyl)phenyl]propan-2-amine;hydrochloride

InChI

InChI=1S/C12H16F3N.ClH/c1-3-16-9(2)7-10-5-4-6-11(8-10)12(13,14)15;/h4-6,8-9,16H,3,7H2,1-2H3;1H/i1D3,3D2;

Clave InChI

ZXKXJHAOUFHNAS-IYSLTCQOSA-N

SMILES

CCNC(C)CC1=CC(=CC=C1)C(F)(F)F.Cl

Sinónimos

N-(Ethyl-d5)-α-methyl-3-(trifluoromethyl)benzeneethanamine Hydrochloride;  N-(Ethyl-d5)-α-methyl-m-(trifluoromethyl)phenethylamine Hydrochloride;  Acino-d5;  Adipomin-d5;  Obedrex-d5;  Pesos-d5;  Ponderal-d5;  Pondimin-d5;  Rotondin-d5; 

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.